molecular formula C14H13NO5S B14299052 Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- CAS No. 114832-22-3

Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-

Cat. No.: B14299052
CAS No.: 114832-22-3
M. Wt: 307.32 g/mol
InChI Key: WFVQTPMWADKZPX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- is an organic compound with a complex structure that includes a benzoic acid core, a hydroxyl group, and a sulfonamide group attached to a methylphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe final step involves the attachment of the methylphenylamino group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and the implementation of continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to interact with proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylphenylamino group and the sulfonamide group in benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]- makes it unique compared to other similar compounds.

Properties

CAS No.

114832-22-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

2-hydroxy-5-[methyl(phenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H13NO5S/c1-15(10-5-3-2-4-6-10)21(19,20)11-7-8-13(16)12(9-11)14(17)18/h2-9,16H,1H3,(H,17,18)

InChI Key

WFVQTPMWADKZPX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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